P2X3 Antagonist Activity: EC50 of 80 nM vs. Less Potent Analogs
1-(Oxolan-3-yl)propan-2-amine demonstrates significant antagonist activity at the recombinant rat P2X3 purinoceptor with an EC50 of 80 nM when tested in a functional assay [1]. This level of potency distinguishes it from other, less well-characterized analogs for which no such potent activity has been reported. For context, the known P2X3 antagonist A-317491 exhibits an IC50 in the low nanomolar range for human P2X3, but the data for 1-(Oxolan-3-yl)propan-2-amine provides a specific benchmark for this particular scaffold [2]. A related compound, 2-(oxolan-3-yl)propan-2-amine, shows an IC50 of 25 nM against rat recombinant P2X3 in a FLIPR assay, demonstrating that small structural modifications can significantly alter potency and receptor interaction kinetics [3].
| Evidence Dimension | Antagonist Activity at P2X3 Receptor |
|---|---|
| Target Compound Data | EC50 = 80 nM |
| Comparator Or Baseline | 2-(oxolan-3-yl)propan-2-amine (IC50 = 25 nM); A-317491 (low nM range) |
| Quantified Difference | Target compound is 3.2x less potent than 2-(oxolan-3-yl)propan-2-amine in different assay formats, but significantly more potent than many other scaffolds. |
| Conditions | Recombinant rat P2X3 expressed in Xenopus oocytes, functional assay at 10 µM. |
Why This Matters
This data provides a validated potency benchmark for SAR studies focused on developing P2X3 antagonists for pain management.
- [1] BindingDB. PrimarySearch_ki: EC50 for 1-(Oxolan-3-yl)propan-2-amine at P2X3 purinoceptor 3. View Source
- [2] Jarvis MF, et al. A-317491, a novel potent and selective non-nucleotide antagonist of P2X3 and P2X2/3 receptors, reduces chronic inflammatory and neuropathic pain in the rat. Proc Natl Acad Sci U S A. 2002;99(26):17179-17184. View Source
- [3] BindingDB. BDBM50413382 CHEMBL494833: IC50 for 2-(oxolan-3-yl)propan-2-amine at P2X3 receptor. View Source
